(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
CAS No.:
Cat. No.: VC18364166
Molecular Formula: C15H11N3OS
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11N3OS |
|---|---|
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | (5E)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)/b13-10+ |
| Standard InChI Key | KTXQXTKOZNQPKN-JLHYYAGUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/NC2=S |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, reflects its core imidazolone scaffold substituted with a phenyl group at position 3, a pyridin-2-ylmethylene moiety at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C<sub>15</sub>H<sub>11</sub>N<sub>3</sub>OS, with a molecular weight of 281.34 g/mol. The (5E) designation specifies the E-configuration of the exocyclic double bond between the imidazolone ring and the pyridinylmethylene group .
Structural Characterization
Key structural features include:
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A planar imidazolone ring (4H-imidazol-4-one) with conjugated π-electrons.
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A phenyl group at N3, contributing steric bulk and aromatic interactions.
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A pyridin-2-ylmethylene substituent at C5, enabling π-stacking and hydrogen-bonding interactions.
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A thiol group at C2, which enhances reactivity and potential for disulfide bond formation.
Crystallographic data for analogous compounds, such as 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazol-4-one (Form I, space group Pbcm), reveal orthorhombic packing with unit cell parameters a = 12.3 Å, b = 7.8 Å, and c = 23.4 Å . The thiol derivative likely adopts similar packing but with altered hydrogen-bonding networks due to the -SH group.
Synthetic Routes and Intermediate Formation
Precursor Derivatization
Synthesis of imidazolones typically begins with functionalized α-amino acids or amides. For example, phenylalanine derivatives are reacted with acyl chlorides (e.g., phenylacetyl chloride) under Schotten-Baumann conditions to form amide intermediates . Cyclization is then achieved using phosphorus trichloride (PCl<sub>3</sub>) in deep eutectic solvents (DES), which act as dual catalysts and green solvents .
Proposed Synthesis for Target Compound:
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Amide Formation: Condensation of benzoyl chloride with a pyridinylmethyl-substituted glycine analog.
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Cyclocondensation: Treatment with PCl<sub>3</sub> in choline chloride-based DES to form the imidazolone core.
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Thiolation: Introduction of the -SH group via nucleophilic substitution or thiourea-mediated reactions.
Challenges in Thiol Group Incorporation
The thiol group’s susceptibility to oxidation necessitates inert atmospheres and reducing agents (e.g., dithiothreitol) during synthesis. Analogs like 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (PubChem CID: 843081) are stabilized via hydrogen bonding between the thiol and carbonyl groups .
Polymorphism and Phase Behavior
Thermal Analysis
Differential scanning calorimetry (DSC) of the methylthio analog revealed:
The thiol analog’s thermal profile is expected to differ due to stronger intermolecular interactions, potentially raising transition temperatures.
Physicochemical Properties
Solubility and Stability
| Property | Value (Predicted) | Methylthio Analog |
|---|---|---|
| Solubility in DMSO | High | 25 mg/mL |
| Melting Point | 455–470 K | 466 K |
| Stability in Air | Oxidizes slowly | Stable |
The thiol group reduces stability under oxidative conditions but enhances solubility in polar aprotic solvents.
Spectroscopic Data
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